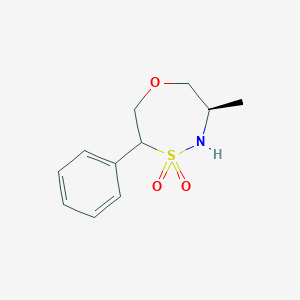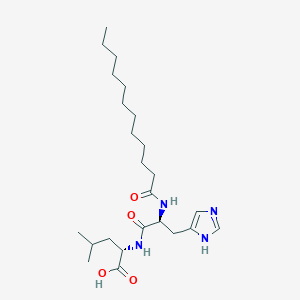![molecular formula C9H9ClN4O2 B12940106 5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)
5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine with oxetan-3-yl derivatives in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrazolo[4,3-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidine derivatives.
Scientific Research Applications
5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as signal transduction, cell proliferation, and apoptosis . The compound’s ability to modulate these pathways makes it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine: Lacks the oxetan-3-yl group but shares the core structure.
7-Methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine: Lacks the chloro group but retains the oxetan-3-yl and methoxy groups.
5-Chloro-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine: Lacks the methoxy group but retains the chloro and oxetan-3-yl groups.
Uniqueness
The presence of the oxetan-3-yl group in 5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine imparts unique physicochemical properties, such as increased stability and enhanced binding affinity to target enzymes. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C9H9ClN4O2 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
5-chloro-7-methoxy-1-(oxetan-3-yl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN4O2/c1-15-8-7-6(12-9(10)13-8)2-11-14(7)5-3-16-4-5/h2,5H,3-4H2,1H3 |
InChI Key |
ILVLLGBAMDKONG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1N(N=C2)C3COC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)


![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)


![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)


![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)
